4-Ethoxy-3,5-difluorobenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUVRXABDGGYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306182 | |
| Record name | 4-Ethoxy-3,5-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-23-5 | |
| Record name | 4-Ethoxy-3,5-difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3,5-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Landscape of Fluorinated Aromatic Compounds
4-Ethoxy-3,5-difluorobenzamide belongs to the class of organic molecules known as fluorinated aromatic compounds. The introduction of fluorine atoms into aromatic systems can significantly alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can influence a molecule's stability, lipophilicity (its ability to dissolve in fats and lipids), metabolic stability, and bioavailability. numberanalytics.comomicsonline.org
In medicinal chemistry, the strategic placement of fluorine can enhance the effectiveness of a drug. tandfonline.com It can improve a drug's ability to bind to its target protein, increase its metabolic stability (making it last longer in the body), and enhance its ability to cross cell membranes. tandfonline.comnih.gov This has led to the development of numerous successful fluorinated pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs. numberanalytics.comnih.gov The C-F bond is stronger than a C-H bond, which can prevent metabolic breakdown at that position, a crucial factor in drug design. omicsonline.org Therefore, aromatic compounds containing fluorine, such as this compound, are of significant interest to researchers developing new therapeutic agents and advanced materials. numberanalytics.com
Significance As a Key Benzamide Derivative in Advanced Synthetic Chemistry
The benzamide (B126) group—a benzene (B151609) ring attached to an amide functional group—is a structural motif found in a vast number of biologically active compounds. researchgate.netresearchgate.net Benzamide derivatives are utilized in a wide range of pharmaceutical applications, including as anticancer, antiviral, anti-inflammatory, and antipsychotic agents. researchgate.netscirp.orgnih.govacs.org The amide portion of the molecule can form hydrogen bonds, which are critical for interacting with biological targets like enzymes and receptors. researchgate.net
4-Ethoxy-3,5-difluorobenzamide is a specialized example of this structural class. Its specific arrangement of two fluorine atoms and an ethoxy group on the benzene ring makes it a valuable building block in multi-step organic synthesis. echemi.com Chemical suppliers list it as a research chemical or bulk intermediate, indicating its use as a starting material for creating more complex molecules. echemi.com Researchers can use this pre-functionalized ring to construct novel compounds for testing in areas like drug discovery and materials science, without needing to perform the challenging steps of introducing the fluorine and ethoxy groups themselves. The synthesis of such specialized benzamides often proceeds from corresponding benzoic acids or by using amide coupling techniques. scirp.orgmdpi.com
Overview of Principal Academic Research Directions Pertaining to the Compound
While specific published research focusing exclusively on 4-Ethoxy-3,5-difluorobenzamide is limited, the primary academic research directions can be inferred from studies on closely related isomers and analogous structures. The research on fluorinated benzamides generally falls into two main categories: fundamental physicochemical characterization and exploration of biological activity.
Physicochemical and Structural Analysis: A significant area of research for similar molecules involves detailed computational and spectroscopic studies. For example, the isomer 4-ethoxy-2,3-difluorobenzamide (B1393347) has been the subject of theoretical investigations using Density Functional Theory (DFT). researchgate.netresearchgate.net These studies calculate the optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net Such fundamental research provides deep insight into the molecule's stability, reactivity, and spectral characteristics. Structural studies using X-ray crystallography are also common for benzamide (B126) derivatives to understand their three-dimensional structure and intermolecular interactions in the solid state. dcu.ie
Exploration of Biological and Pharmacological Activity: Given the prevalence of the benzamide scaffold in medicine, a major research thrust is the synthesis and evaluation of new derivatives for potential therapeutic applications. researchgate.net Research on various fluorinated benzamides investigates their potential as histone deacetylase (HDAC) inhibitors for cancer therapy, antiviral agents against viruses like Hepatitis B, and as inhibitors of enzymes like tubulin for oncology applications. nih.govacs.orgmdpi.com The specific fluorination pattern on this compound makes it a candidate for synthesis and inclusion in screening libraries for these and other biological targets, such as glucokinase activators or influenza nucleoprotein inhibitors. researchgate.netscirp.org
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 1017779-23-5 echemi.comchemical-suppliers.eu |
| Molecular Formula | C₉H₉F₂NO₂ echemi.com |
| Molecular Weight | 201.17 g/mol echemi.com |
| Common Name | This compound |
An in-depth examination of the synthetic strategies and chemical behavior of this compound reveals a landscape of intricate organic chemistry. This article focuses exclusively on the methodologies for its creation and subsequent chemical transformations, adhering to a specific structural outline.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Ethoxy 3,5 Difluorobenzamide Derivatives
Elucidating the Influence of Ethoxy and Difluoro Substitution on Molecular Interactions and Binding Affinity
The specific substitution pattern of 4-Ethoxy-3,5-difluorobenzamide is critical to its molecular recognition properties. The interplay between the electron-donating ethoxy group at the 4-position and the strongly electron-withdrawing fluorine atoms at the 3- and 5-positions creates a unique electronic and steric profile on the aromatic ring.
The two fluorine atoms significantly lower the pKa of the amide N-H group, enhancing its hydrogen-bonding donor capability. This can lead to stronger and more directional hydrogen bonds with amino acid residues like aspartate and glutamine in a target protein's binding pocket. nih.gov Furthermore, fluorine atoms can engage in favorable orthogonal multipolar interactions with carbonyl groups or other polar functions in the binding site, a phenomenon distinct from classical hydrogen bonding.
| Substituent | Position | Electronic Effect | Potential Molecular Interactions | Impact on Binding Affinity |
| Fluorine | 3, 5 | Strongly Electron-Withdrawing | Enhanced H-bond donation (amide), Halogen bonding, Dipole-dipole interactions | Potentially increases affinity and selectivity through specific polar contacts. |
| Ethoxy | 4 | Electron-Donating (by resonance), Bulky | Hydrophobic interactions (ethyl group), H-bond acceptance (ether oxygen) | Can enhance affinity by occupying a hydrophobic sub-pocket. |
Systematic Exploration of Structural Modulations on the Benzamide (B126) Scaffold and Connected Side Chains
Building upon the core this compound structure, systematic modifications to the benzamide scaffold and any attached side chains are employed to probe the topology of the binding site and enhance potency.
Altering the substitution on the aromatic ring is a primary strategy to fine-tune activity. The directing effects of the existing substituents guide further modifications. msu.edu For instance, replacing the ethoxy group with a smaller methoxy (B1213986) group would reduce the steric bulk and could be used to probe the size of the corresponding hydrophobic pocket. Conversely, larger alkoxy groups could enhance binding if the pocket allows.
The number and position of fluorine atoms are also critical. Shifting a fluorine atom from the 3-position to the 2-position, as in the analogue 4-ethoxy-2,3-difluorobenzamide (B1393347), alters the molecule's dipole moment and the geometry of interaction with the target. researchgate.net Removing one or both fluorine atoms would drastically change the electronic nature of the ring and likely reduce the hydrogen-bond donating capacity of the amide, which could be detrimental to binding. nih.gov The synthesis of various benzamide derivatives through electrophilic aromatic substitution allows for the exploration of a wide range of substituents, including alkyl and halogen groups, to map out the electronic and steric requirements for optimal activity. nih.gov
| Modification | Rationale | Predicted Effect on Activity |
| Varying Alkoxy Chain Length (e.g., Methoxy, Propoxy) | Probe size of hydrophobic pocket | Activity may increase or decrease depending on the optimal fit within the binding site. |
| Altering Fluorine Position (e.g., 2,3-difluoro vs. 3,5-difluoro) | Change molecular dipole and interaction geometry | Can significantly alter binding affinity and selectivity by changing the directionality of key interactions. researchgate.net |
| Replacing Fluorine with other Halogens (Cl, Br) | Modify electronics and introduce potential for different halogen bonds | Chlorine or bromine may offer different binding interactions, but the unique properties of fluorine are often key. |
| Adding further substituents | Explore additional binding pockets | May enhance affinity if new favorable interactions are formed, but could also introduce steric clashes. msu.edu |
Role of Conformational Flexibility in Molecular Recognition and Design
The ability of a molecule to adopt different shapes, or its conformational flexibility, is a key factor in molecular recognition. osu.edu While a rigid molecule may fit perfectly into a static binding site, many biological targets are flexible themselves. A degree of flexibility allows a ligand to adapt its conformation to achieve an optimal fit, a process known as "induced fit". acs.org For benzamide derivatives, rotation around the aryl-carbonyl bond and the carbonyl-amine bond allows the molecule to present its functional groups in different spatial arrangements. researchgate.net
However, excessive flexibility can be detrimental, as it incurs a significant entropic cost upon binding. Therefore, a central goal of molecular design is to strike a balance, creating "pre-organized" molecules that have a low-energy conformation matching the bound state. This can be achieved by introducing rigid elements, such as rings or double bonds, into the structure. nih.gov Understanding the dynamic nature of both the ligand and its receptor is crucial for designing compounds that can effectively recognize and bind to their targets. nih.gov
Comparative Analysis with Structurally Related Fluorinated Benzamides and Analogues to Delineate Key Pharmacophores
To identify the essential structural features required for biological activity—the pharmacophore—this compound must be compared with structurally related analogues. This analysis helps to distinguish which groups are essential for binding and which can be modified.
A hypothetical pharmacophore for this class of compounds would likely include:
An Aromatic Core: The substituted benzene (B151609) ring, which provides a rigid scaffold and engages in pi-stacking or hydrophobic interactions.
Hydrogen Bond Donor/Acceptor Unit: The amide moiety (-CONH2) is critical, with a specific vector for hydrogen bonding. nih.gov
Specific Polar Features: The two fluorine atoms at the 3- and 5-positions, which act as key electronic modifiers and potential halogen bond donors.
A Hydrophobic/Ether Feature: The ethoxy group at the 4-position, which likely occupies a hydrophobic pocket and whose oxygen can act as a hydrogen bond acceptor.
Comparing this to other fluorinated benzamides or benzyloxalamides helps refine this model. researchgate.net For example, if a related compound with a 4-trifluoromethyl group instead of a 4-ethoxy group shows activity, it suggests the pocket can accommodate different hydrophobic groups with varied electronic properties. If an analogue lacking the 3,5-difluoro pattern but retaining a 4-ethoxy group is inactive, it underscores the critical role of the fluorine atoms for that specific target. nih.gov This comparative approach is essential for understanding the SAR and for the rational design of new, more potent analogues.
Applications of 4 Ethoxy 3,5 Difluorobenzamide in Specialized Chemical Synthesis Research
Role as a Versatile Precursor in Medicinal Chemistry Research
In the field of medicinal chemistry, the quest for new therapeutic agents is relentless. 4-Ethoxy-3,5-difluorobenzamide and its structural analogs have emerged as valuable starting materials in the synthesis of innovative bioactive molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated compounds like this compound attractive for drug design.
The difluorobenzamide core of this compound is a key pharmacophore that has been effectively utilized in the development of inhibitors for novel molecular targets. A notable example is the bacterial cell division protein FtsZ. FtsZ is a crucial protein in bacterial cytokinesis and is considered a promising target for new antibiotics. Research into 3-substituted 2,6-difluorobenzamide (B103285) derivatives has demonstrated their potential as potent inhibitors of FtsZ, leading to the disruption of bacterial cell division. These studies highlight the importance of the difluorobenzamide scaffold in designing agents that can address the growing challenge of antimicrobial resistance. The exploration of various substituents on this scaffold allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.
The general applicability of the this compound structure extends to the broader development of bioactive molecules. The synthesis of various derivatives from this precursor allows for the exploration of a wide chemical space. For instance, tetrahalogenated benzoic acid derivatives, which are structurally related to the core of this compound, are recognized as valuable intermediates in the creation of new medicines, including antibacterial agents. The synthetic versatility of the benzamide (B126) group allows for its conversion into other functional groups, further expanding the range of accessible bioactive compounds.
Utility in Agrochemical Research and Development
The development of new and effective agrochemicals is crucial for global food security. Fluorinated compounds have found widespread use in this sector due to their enhanced biological activity. While direct applications of this compound in commercial agrochemicals are not extensively documented, its structural motifs are present in known pesticides.
For example, the synthesis of the insecticide pyrifluran involves a key intermediate, 3,5-dichloro-2,4-difluoroaniline. This intermediate is structurally analogous to a potential precursor of this compound, suggesting that similar synthetic pathways could be employed to create novel agrochemical candidates. The difluorinated aromatic ring is a common feature in modern pesticides, contributing to their efficacy and stability. Research in this area continues to explore how modifications to such scaffolds, including the introduction of an ethoxy group, can lead to the discovery of new herbicides, fungicides, and insecticides with improved performance and environmental profiles.
Contributions to Advanced Material Science Research (e.g., Development of Fluorescent Probes and Imaging Agents)
In the realm of material science, fluorinated organic molecules are prized for their unique electronic and photophysical properties. These characteristics make them suitable for a range of applications, including the development of advanced materials such as fluorescent probes and imaging agents. While specific research detailing the use of this compound in this context is limited, the inherent properties of its difluorinated aromatic core suggest potential.
Fluorinated aromatic compounds can exhibit enhanced thermal stability and may be used as building blocks for functional materials. The strategic placement of fluorine atoms can influence the electronic properties of a molecule, potentially leading to the development of novel dyes and probes for various imaging techniques. The synthesis of novel fluorinated fluoresceins from fluororesorcinols and phthalic anhydride (B1165640) derivatives showcases the potential of fluorinated scaffolds in creating new fluorophores. Although not a direct application of this compound, this illustrates the principle that underpins its potential utility in this research area.
Investigation of Metabolic Transformations and Degradation Pathways (in defined chemical or biological systems, excluding human clinical contexts)
Understanding the metabolic fate and degradation of chemical compounds is essential for assessing their environmental impact and persistence. For fluorinated compounds like this compound, these investigations are particularly important due to the strength of the carbon-fluorine bond, which can confer resistance to degradation.
Studies on the metabolism of structurally similar benzamide derivatives in non-clinical systems provide insights into the potential biotransformation pathways of this compound. For instance, the metabolism of 4-amino-5-chloro-2-ethoxy-N-[2-(diethylamino)ethyl]benzamide in rats has been shown to involve transformations of the ethoxy side chain. While this is a different molecule, it suggests that the ethoxy group of this compound could be a site of metabolic activity.
In environmental systems, the degradation of benzamide-based herbicides and their metabolites has been a subject of study. For example, 2,6-dichlorobenzamide (B151250) (BAM), a persistent metabolite of the herbicide dichlobenil, has been detected in groundwater. Research on the microbial degradation of such compounds indicates that while the benzamide core can be recalcitrant, certain microorganisms are capable of its transformation, albeit often slowly. The presence of fluorine atoms in this compound is expected to influence its degradation profile, potentially increasing its persistence in the environment. Further research is needed to elucidate the specific metabolic and degradation pathways of this compound in various chemical and biological systems.
Q & A
Q. What are the recommended synthetic routes for 4-Ethoxy-3,5-difluorobenzamide, and how can reaction conditions be optimized?
Answer: The synthesis of this compound typically involves condensation reactions between fluorinated benzoic acid derivatives and amines. A general method includes:
- Dissolving a fluorinated benzaldehyde precursor (e.g., 3,5-difluorobenzoic acid derivatives) in absolute ethanol with glacial acetic acid as a catalyst.
- Refluxing the mixture under controlled conditions (e.g., 4 hours at 80°C) to promote amide bond formation .
- Purification via solvent evaporation and filtration.
Optimization may involve adjusting reaction time, temperature, and catalyst concentration. For fluorinated intermediates, electron-withdrawing groups (e.g., -F) can slow reactivity, necessitating higher temperatures or stronger acids .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer: Key techniques include:
- NMR Spectroscopy : NMR identifies fluorine substituent positions and electronic environments. NMR resolves ethoxy (-OCHCH) and aromatic proton signals .
- FT-IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and C-F vibrations (~1100–1250 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (201.17 g/mol) and fragmentation patterns .
For crystallographic validation, single-crystal X-ray diffraction (as used in related fluorobenzamide studies) resolves bond angles and substituent orientations .
Q. How does the solubility profile of this compound influence its experimental applications?
Answer: The compound’s solubility is governed by its polar amide group and hydrophobic fluorinated/ethoxy substituents:
- Polar solvents : Soluble in ethanol, DMSO, and DMF due to hydrogen bonding with the amide group .
- Nonpolar solvents : Limited solubility in hexane or chloroform.
This profile dictates its use in solution-phase reactions (e.g., coupling in DMF) or biological assays requiring DMSO stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Answer: Discrepancies may arise from assay variability (e.g., cell lines, concentrations) or impurities. Methodological strategies include:
- Dose-response curves : Establish EC/IC values across multiple replicates.
- Analytical purity checks : Use HPLC (e.g., C18 columns, acetonitrile/water gradient) to verify compound integrity .
- Structural analogs : Compare activity trends with derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid) to identify substituent-specific effects .
Cross-referencing data from peer-reviewed journals (e.g., Eur. J. Med. Chem.) over commercial databases ensures reliability .
Q. What computational methods support the design of this compound derivatives with enhanced target binding?
Answer:
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock Vina. Fluorine’s electronegativity and ethoxy’s steric effects are critical variables .
- QSAR models : Correlate substituent properties (e.g., Hammett σ constants for -F/-OCHCH) with bioactivity to prioritize synthetic targets .
- DFT calculations : Predict electronic effects of fluorine substitution on amide reactivity and stability .
Q. How can metabolic pathways of this compound be tracked in vitro?
Answer:
Q. What crystallographic challenges arise in resolving the structure of this compound?
Answer:
- Disorder in ethoxy groups : Flexible -OCHCH chains may require low-temperature (e.g., 100 K) data collection to reduce thermal motion .
- F···F interactions : Short fluorine contacts can complicate electron density maps. High-resolution synchrotron data (≤0.8 Å) improves model accuracy .
Q. How do structural modifications (e.g., halogen substitution) alter the reactivity of this compound?
Answer:
- Electron-withdrawing groups (e.g., -F) : Deactivate the aromatic ring, slowing electrophilic substitution but enhancing amide stability .
- Ethoxy vs. methoxy : Larger ethoxy groups increase steric hindrance, affecting binding pocket access in biological targets .
Safety and Handling Q. 9. What safety precautions are essential when handling this compound? Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
